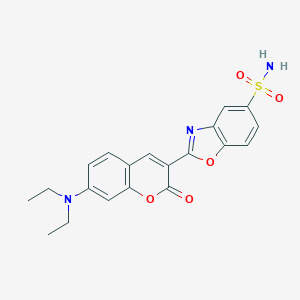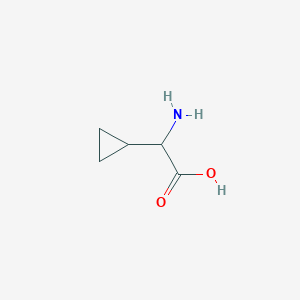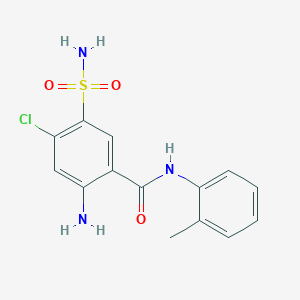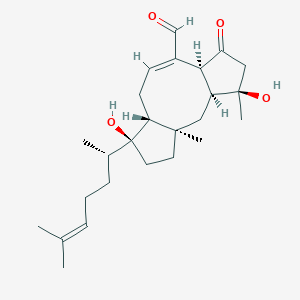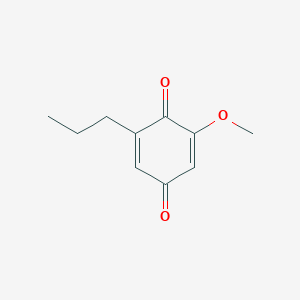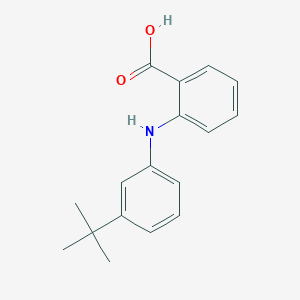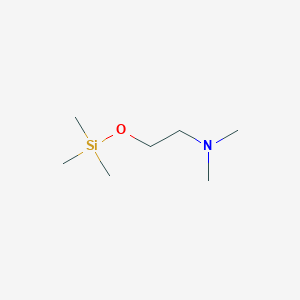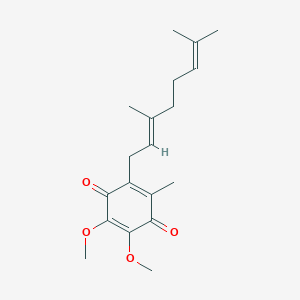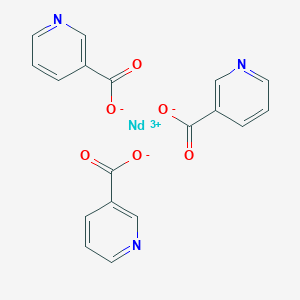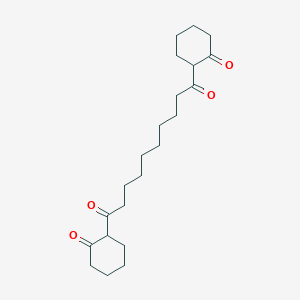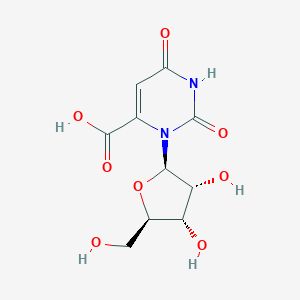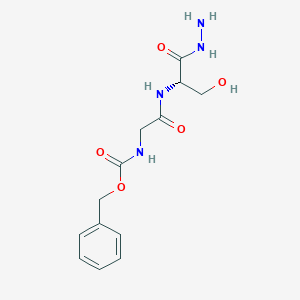
(N-(Benzyloxycarbonyl)glycyl)-l-serine hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(N-(Benzyloxycarbonyl)glycyl)-l-serine hydrazide, commonly known as Z-Gly-Ser-H, is a peptide that has gained significant attention in the field of scientific research due to its unique properties. This peptide is synthesized using a specific method and has been found to have various biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of Z-Gly-Ser-H involves its ability to bind to the active site of enzymes and inhibit their activity. The peptide forms a complex with the enzyme, which prevents the substrate from binding to the active site. This inhibition of enzyme activity can lead to various biochemical and physiological effects.
Biochemical And Physiological Effects
Z-Gly-Ser-H has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases, acetylcholinesterase, and other enzymes. This inhibition can lead to a decrease in the breakdown of proteins and neurotransmitters, which can have various physiological effects. Z-Gly-Ser-H has also been found to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases.
Advantages And Limitations For Lab Experiments
Z-Gly-Ser-H has several advantages for lab experiments. It is a stable peptide that can be easily synthesized using a specific method. It is also effective in inhibiting the activity of various enzymes, which makes it a valuable tool for investigating the role of enzymes in different biological processes. However, Z-Gly-Ser-H has some limitations. It can be expensive to synthesize, and its effectiveness can be affected by various factors, such as pH and temperature.
Future Directions
There are many future directions for the use of Z-Gly-Ser-H in scientific research. One direction is the investigation of its role in the treatment of various diseases, such as Alzheimer's disease and cancer. Z-Gly-Ser-H has been found to have anti-inflammatory properties, which can be beneficial in the treatment of these diseases. Another direction is the development of new methods for synthesizing Z-Gly-Ser-H, which can make it more accessible for researchers. Additionally, the investigation of the mechanism of action of Z-Gly-Ser-H can lead to the development of new drugs that target specific enzymes.
Conclusion:
In conclusion, Z-Gly-Ser-H is a peptide that has gained significant attention in the field of scientific research due to its unique properties. Its ability to inhibit the activity of various enzymes has made it a valuable tool for investigating the role of enzymes in different biological processes. Z-Gly-Ser-H has various biochemical and physiological effects, and its use in scientific research has many future directions.
Synthesis Methods
The synthesis of Z-Gly-Ser-H involves the reaction of benzyloxycarbonyl chloride with glycine and serine hydrazide. This reaction results in the formation of N-(Benzyloxycarbonyl)glycyl)-l-serine hydrazide, which is then deprotected using hydrogen chloride to obtain Z-Gly-Ser-H. The synthesis of Z-Gly-Ser-H is a complex process that requires expertise in peptide synthesis.
Scientific Research Applications
Z-Gly-Ser-H is widely used in scientific research due to its ability to inhibit the activity of various enzymes. It has been found to be effective in inhibiting the activity of proteases, which are enzymes that break down proteins. Z-Gly-Ser-H has also been found to be effective in inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This peptide has been used in various studies to investigate the role of these enzymes in different biological processes.
properties
CAS RN |
19526-00-2 |
|---|---|
Product Name |
(N-(Benzyloxycarbonyl)glycyl)-l-serine hydrazide |
Molecular Formula |
C13H18N4O5 |
Molecular Weight |
310.31 g/mol |
IUPAC Name |
benzyl N-[2-[[(2S)-1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C13H18N4O5/c14-17-12(20)10(7-18)16-11(19)6-15-13(21)22-8-9-4-2-1-3-5-9/h1-5,10,18H,6-8,14H2,(H,15,21)(H,16,19)(H,17,20)/t10-/m0/s1 |
InChI Key |
BBMCLKGYKDYJLF-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CO)C(=O)NN |
SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CO)C(=O)NN |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CO)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



